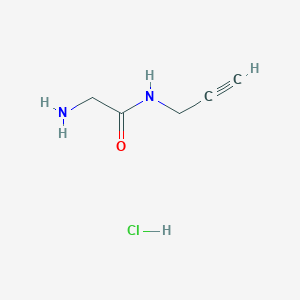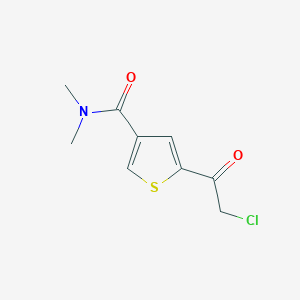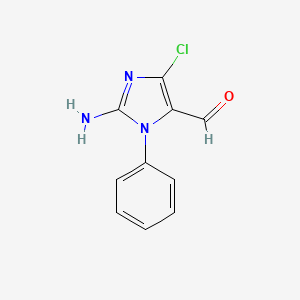![molecular formula C14H21N3O B1520427 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide CAS No. 1184785-26-9](/img/structure/B1520427.png)
3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide
Overview
Description
Scientific Research Applications
Heterocyclic Synthesis
A series of new dihydropyridines, butanamide derivatives, dihydropyridazines, and thiourea derivatives have been prepared, showcasing the utility of activated anilides in synthesizing heterocyclic compounds. These compounds have been confirmed through elementary analysis, MS, IR, and 1H NMR spectra, highlighting their potential in diverse chemical synthesis and applications in medicinal chemistry (Hafiz, Ramiz, & Sarhan, 2011).
Synthetic Importance
The chemistry of 3-oxo-N-(pyridin-2-yl)butanamide compounds, closely related to the structure , has been reviewed, underlining methods for their synthesis and their reactivity. These compounds serve as precursors for heterocyclic compounds, demonstrating significant synthetic importance and versatility in the creation of pharmaceuticals and other complex molecules (Fadda, Abdel‐Galil, & Elattar, 2015).
Anticonvulsant Activity
New hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides have been synthesized, exhibiting potential as anticonvulsant agents. These findings suggest applications in designing new medications for epilepsy and related disorders, blending chemical fragments of known antiepileptic drugs (Kamiński et al., 2015).
Catalysis and Green Chemistry
Research into the sustainable catalysis of pyrrole synthesis, involving secondary alcohols and amino alcohols, points to the environmental benefits of using compounds with butanamide-like structures in green chemistry. This approach emphasizes the use of renewable resources and the generation of hydrogen gas as a byproduct, contributing to the development of eco-friendly synthetic methods (Michlik & Kempe, 2013).
properties
IUPAC Name |
3-amino-N-(3-pyrrolidin-1-ylphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11(15)9-14(18)16-12-5-4-6-13(10-12)17-7-2-3-8-17/h4-6,10-11H,2-3,7-9,15H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFLLHGLGKOYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC(=CC=C1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Morpholin-4-yl)ethyl]piperidin-4-amine trihydrochloride](/img/structure/B1520345.png)






![(NE)-N-[amino(dodecylsulfanyl)methylidene]-2-methoxyethan-1-amine hydrobromide](/img/structure/B1520358.png)
![[3-(Dimethylamino)propyl]urea hydrochloride](/img/structure/B1520360.png)
![[1-(Benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1520362.png)

![[2-(Morpholin-4-yl)ethyl]urea hydrochloride](/img/structure/B1520365.png)

![[1-(4-Tert-butylphenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B1520367.png)